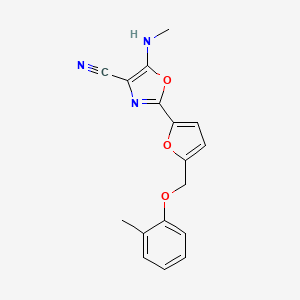![molecular formula C10H17FO B3007069 [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287301-16-8](/img/structure/B3007069.png)
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three equivalents of a suitable alkyne are reacted in the presence of a transition metal catalyst.
Introduction of the 4-fluorobutyl group: This step involves the nucleophilic substitution of a halogenated bicyclo[1.1.1]pentane derivative with 4-fluorobutyl lithium or a similar reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions:
Oxidation: [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The unique bicyclo[1.1.1]pentane structure makes this compound a valuable building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Due to its structural rigidity and functional group versatility, it can be used as a probe in biological studies to investigate molecular interactions and pathways.
Medicine:
Drug Development: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as high strength or specific electronic characteristics.
作用机制
The mechanism by which [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
相似化合物的比较
- [3-(4-Chlorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Bromobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the butyl group (fluoro, chloro, bromo, or methyl).
- Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds share a similar core structure, their specific applications may vary based on the functional groups present.
Conclusion
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound with significant potential in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in synthetic chemistry, biological research, and materials science. Further research and development could unlock even more applications for this intriguing compound.
属性
IUPAC Name |
[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FO/c11-4-2-1-3-9-5-10(6-9,7-9)8-12/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRISOWMJZOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
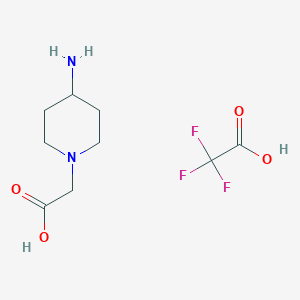
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
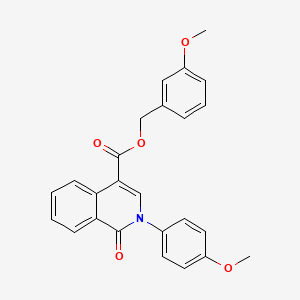
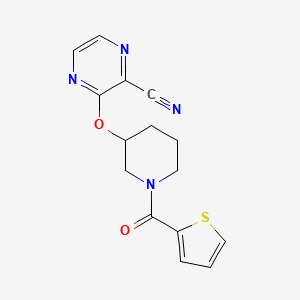
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)
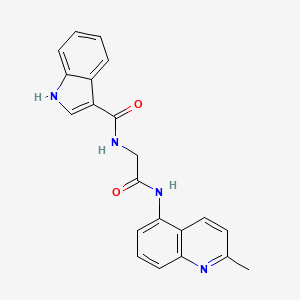
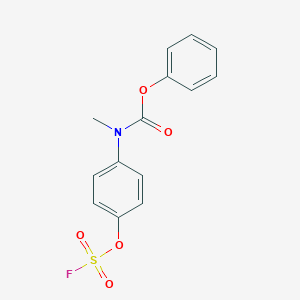
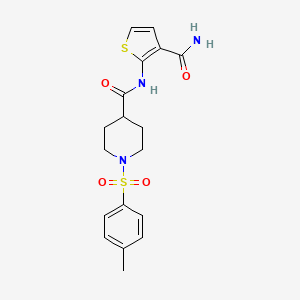
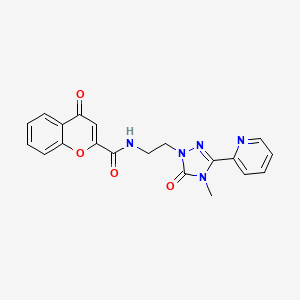
![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

